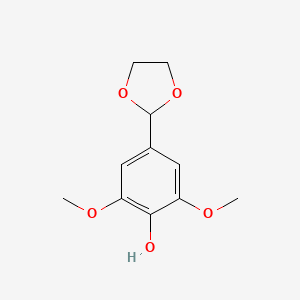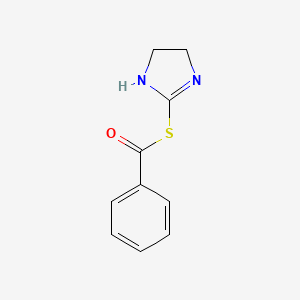
3-(2-Methylcyclopentyl)hexan-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methylcyclopentyl)hexan-3-ol is an organic compound with the molecular formula C12H24O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a hexane chain. The compound also features a methyl-substituted cyclopentyl group, which adds to its structural complexity .
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing alcohols like 3-(2-Methylcyclopentyl)hexan-3-ol involves the use of Grignard reagents. Grignard reagents (RMgX) react with carbonyl compounds to yield alcohols. For instance, the reaction of a Grignard reagent with a ketone can produce a tertiary alcohol . The specific conditions for synthesizing this compound would involve the appropriate selection of starting materials and reaction conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of such alcohols often involves large-scale reactions using optimized conditions to maximize yield and purity. The use of catalysts, controlled temperatures, and pressures are common in industrial settings to achieve efficient production.
化学反应分析
Types of Reactions
3-(2-Methylcyclopentyl)hexan-3-ol can undergo various chemical reactions, including:
Oxidation: Alcohols can be oxidized to form aldehydes, ketones, or carboxylic acids depending on the conditions and reagents used.
Reduction: Reduction reactions can convert carbonyl compounds back to alcohols.
Substitution: Alcohols can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound could yield a ketone or carboxylic acid, while reduction would regenerate the alcohol from a carbonyl compound.
科学研究应用
3-(2-Methylcyclopentyl)hexan-3-ol has various applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be used in studies involving the interaction of alcohols with biological systems.
Medicine: Research into the pharmacological properties of such compounds can lead to the development of new drugs.
Industry: It can be used in the production of fragrances, flavors, and other industrial chemicals.
作用机制
The mechanism of action of 3-(2-Methylcyclopentyl)hexan-3-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other interactions with biological molecules. The specific pathways and targets would depend on the context of its use, such as its role in a biological system or a chemical reaction .
相似化合物的比较
Similar Compounds
3-Hexanol: Another alcohol with a similar hexane chain but without the cyclopentyl group.
Cyclopentanol: An alcohol with a cyclopentyl group but a different overall structure.
Uniqueness
3-(2-Methylcyclopentyl)hexan-3-ol is unique due to the presence of both a hexane chain and a methyl-substituted cyclopentyl group. This combination of structural features can influence its chemical properties and reactivity, making it distinct from other similar compounds .
属性
CAS 编号 |
53398-72-4 |
|---|---|
分子式 |
C12H24O |
分子量 |
184.32 g/mol |
IUPAC 名称 |
3-(2-methylcyclopentyl)hexan-3-ol |
InChI |
InChI=1S/C12H24O/c1-4-9-12(13,5-2)11-8-6-7-10(11)3/h10-11,13H,4-9H2,1-3H3 |
InChI 键 |
UMTUMLSVRGSELR-UHFFFAOYSA-N |
规范 SMILES |
CCCC(CC)(C1CCCC1C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(2-Phenylcyclopropyl)sulfonyl]-1,3,5-tri(propan-2-yl)benzene](/img/structure/B14009268.png)
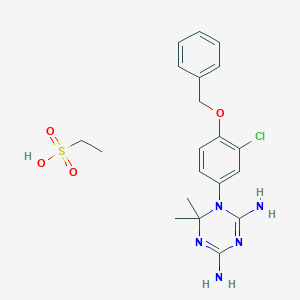
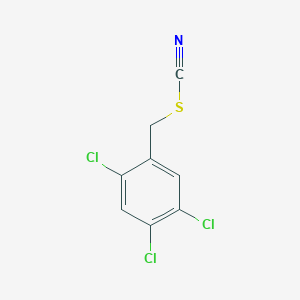

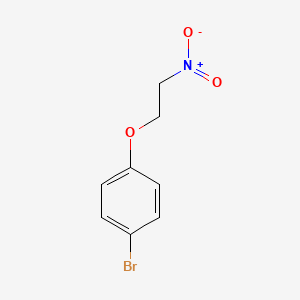
![8-(2,4-Dichloro-phenyl)-2,7-dimethyl-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one](/img/structure/B14009301.png)

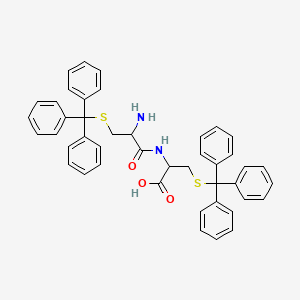
![N-[4,5-Dihydroxy-6-hydroxymethyl-2-(naphthalen-2-yloxy)-tetrahydro-pyran-3-yl]-acetamide](/img/structure/B14009316.png)
![N-[(2-Imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,6-dimethyl-aniline](/img/structure/B14009323.png)
